alpha-Arbutin-13C6
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Overview
Description
Alpha-Arbutin-13C6: is a glycosylated hydroquinone, specifically an anomer of the naturally occurring arbutin. It is used in the cosmetic and pharmaceutical industries for its skin lightening effects, treatment of hyperpigmentation, and as a safer alternative to hydroquinone . The compound is known for its ability to inhibit tyrosinase, an enzyme involved in melanin production, making it a popular ingredient in skin-whitening products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Arbutin-13C6 can be synthesized through enzymatic glycosylation of hydroquinone in the presence of α-amylase and dextrin. This process can be carried out using recombinant Escherichia coli, with amylase from Bacillus subtilis and sucrose phosphorylase from Leuconostoc mesenteroides .
Industrial Production Methods: Industrial production of this compound often involves whole-cell biocatalysis. For instance, combinatorial metabolic engineering has been employed to enhance the yield of alpha-Arbutin from sucrose by knocking out genes related to sucrose hydrolysis and optimizing intracellular enzyme activity . This method has shown to improve the conversion rate of sucrose to alpha-Arbutin significantly .
Chemical Reactions Analysis
Types of Reactions: Alpha-Arbutin-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions where the hydroquinone moiety can be substituted with other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha-Arbutin can lead to the formation of quinones, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
Alpha-Arbutin-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving glycosylation and enzymatic synthesis.
Biology: Investigated for its effects on melanin production and its potential as a skin-whitening agent.
Mechanism of Action
Alpha-Arbutin-13C6 exerts its effects primarily through the competitive inhibition of tyrosinase, an enzyme crucial for melanin production. By inhibiting tyrosinase, alpha-Arbutin reduces melanin synthesis without affecting the mRNA gene expression of tyrosinase . This makes it a potent skin-lightening agent. Additionally, it may possess antioxidant properties, protecting the skin from free radical damage .
Comparison with Similar Compounds
Beta-Arbutin: Another anomer of arbutin, found naturally in various plants.
Hydroquinone: A well-known skin-lightening agent but with potential side effects, making alpha-Arbutin a safer alternative.
Kojic Acid: Another skin-lightening agent that inhibits tyrosinase but can cause skin irritation in some individuals.
Uniqueness of Alpha-Arbutin-13C6: this compound is unique due to its higher potency in inhibiting tyrosinase compared to beta-Arbutin and its safer profile compared to hydroquinone. Its ability to inhibit melanin production without affecting cell viability makes it a preferred choice in cosmetic formulations .
Properties
Molecular Formula |
C12H16O7 |
---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-(4-hydroxyphenoxy)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1/i5+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
BJRNKVDFDLYUGJ-JKKDGCHNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O)O[13C@@H]2[13C@@H]([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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